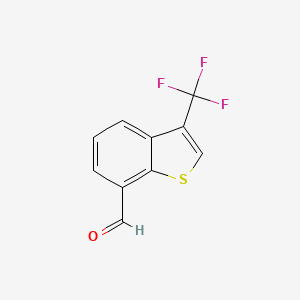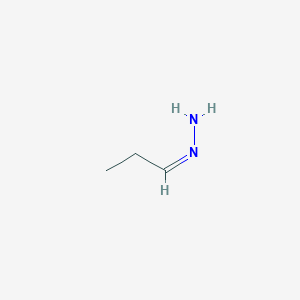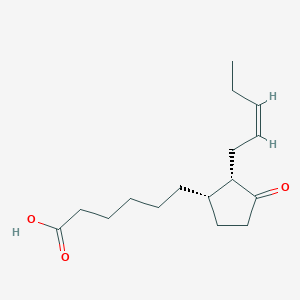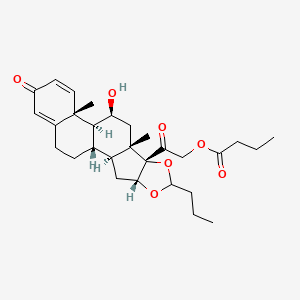
Budesonide 21-Butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Budesonide 21-Butanoate is a synthetic glucocorticoid, a derivative of budesonide. It is primarily used for its anti-inflammatory properties. Budesonide itself is a well-known corticosteroid used in the treatment of various inflammatory conditions, including asthma, chronic obstructive pulmonary disease (COPD), and inflammatory bowel diseases such as Crohn’s disease and ulcerative colitis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Budesonide 21-Butanoate involves the esterification of budesonide with butanoic acid. The process typically requires the use of a catalyst and specific reaction conditions to ensure the formation of the ester bond. The reaction is carried out under controlled temperature and pressure to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound follows a continuous flow process, which is more cost-effective and scalable compared to traditional batch processes. This method involves the use of flow reactors where parameters such as flow rate, temperature, and residence time are optimized to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
Budesonide 21-Butanoate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Halogenation and other substitution reactions can modify the functional groups on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, reduced alcohols, and halogenated compounds. These products can have varying degrees of biological activity and stability .
Applications De Recherche Scientifique
Budesonide 21-Butanoate has a wide range of scientific research applications:
Mécanisme D'action
Budesonide 21-Butanoate exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the activation of anti-inflammatory genes and the suppression of pro-inflammatory genes. The compound also inhibits the migration of inflammatory cells to the site of inflammation and reduces the production of inflammatory mediators such as cytokines and chemokines .
Comparaison Avec Des Composés Similaires
Similar Compounds
Budesonide: The parent compound, used widely in the treatment of respiratory and inflammatory conditions.
Prednisolone: Another glucocorticoid with similar anti-inflammatory properties but different pharmacokinetic profiles.
Fluticasone: A potent glucocorticoid used in inhalers for asthma and COPD.
Uniqueness
Budesonide 21-Butanoate is unique due to its esterified form, which can provide different pharmacokinetic properties compared to its parent compound. This esterification can lead to prolonged action and potentially reduced side effects, making it a valuable addition to the range of glucocorticoid therapies .
Propriétés
Formule moléculaire |
C29H40O7 |
|---|---|
Poids moléculaire |
500.6 g/mol |
Nom IUPAC |
[2-[(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] butanoate |
InChI |
InChI=1S/C29H40O7/c1-5-7-24(33)34-16-22(32)29-23(35-25(36-29)8-6-2)14-20-19-10-9-17-13-18(30)11-12-27(17,3)26(19)21(31)15-28(20,29)4/h11-13,19-21,23,25-26,31H,5-10,14-16H2,1-4H3/t19-,20-,21-,23+,25?,26+,27-,28-,29+/m0/s1 |
Clé InChI |
SCUCNESXDOIIHK-FAFLPLIVSA-N |
SMILES isomérique |
CCCC1O[C@@H]2C[C@H]3[C@@H]4CCC5=CC(=O)C=C[C@@]5([C@H]4[C@H](C[C@@]3([C@@]2(O1)C(=O)COC(=O)CCC)C)O)C |
SMILES canonique |
CCCC1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)COC(=O)CCC)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(3R,4R)-3-[(7-hydroxypyrrolo[2,3-d]pyrimidin-4-yl)-methylamino]-4-methylpiperidin-1-yl]-3-oxopropanenitrile](/img/structure/B13424939.png)
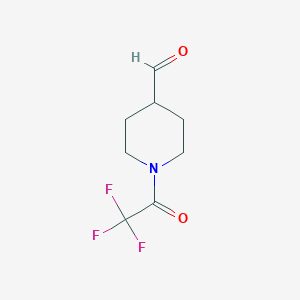
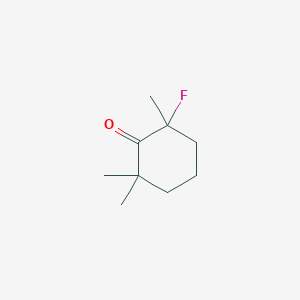
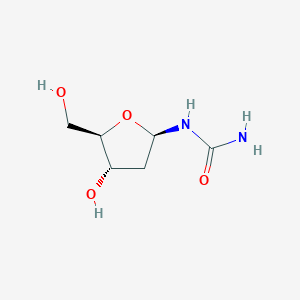

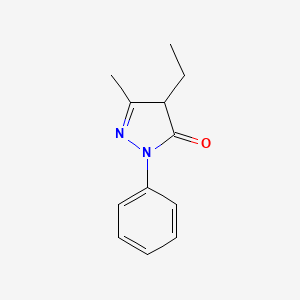
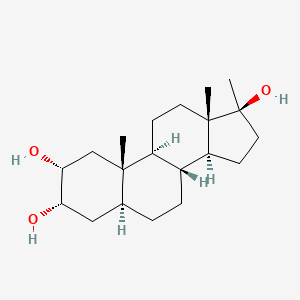
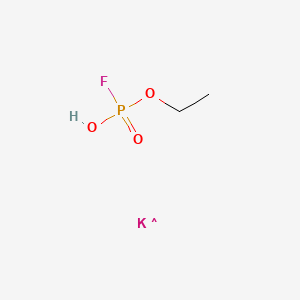
![[(1R)-1-acetyloxyethyl] 2-(3-fluoro-4-phenylphenyl)propanoate](/img/structure/B13424989.png)
